Sodium 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethanolate dihydrate

Description

IUPAC Name and Structural Formula

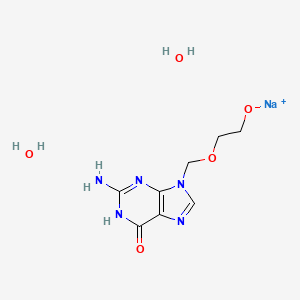

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is sodium 2-((2-amino-6-hydroxy-9H-purin-9-yl)methoxy)ethan-1-olate dihydrate . This designation reflects its sodium salt form, the presence of a hydroxy group at position 6 of the purine ring, and the dihydrate crystallization state.

The structural formula is C₈H₁₄N₅NaO₅ , which accounts for the sodium ion and two water molecules (dihydrate). The molecular weight is 283.22 g/mol .

| Property | Value |

|---|---|

| IUPAC Name | Sodium 2-((2-amino-6-hydroxy-9H-purin-9-yl)methoxy)ethan-1-olate dihydrate |

| CAS Registry Number | 261506-45-0 |

| Molecular Formula | C₈H₁₄N₅NaO₅ |

| Molecular Weight | 283.22 g/mol |

| Structural Formula | $$ \text{C}8\text{H}{14}\text{N}5\text{NaO}5 $$ |

The structure comprises a purine base substituted at position 9 with a methoxyethoxy group, a 2-amino group, and a 6-oxo (hydroxy) group. The sodium ion balances the negative charge on the purine ring.

CAS Registry Number and Molecular Formula

The CAS Registry Number 261506-45-0 uniquely identifies this compound in chemical databases. Its molecular formula C₈H₁₄N₅NaO₅ includes:

- 8 carbon atoms in the purine backbone and methoxyethoxy side chain.

- 14 hydrogen atoms , distributed across the purine ring, amino groups, and water molecules.

- 5 nitrogen atoms in the purine ring and amino substituents.

- 1 sodium atom as the counterion.

- 5 oxygen atoms , including those in the hydroxy group, methoxyethoxy chain, and water of crystallization.

The dihydrate form distinguishes this compound from the anhydrous acyclovir sodium (CAS 69657-51-8, molecular formula C₈H₁₀N₅NaO₃).

Properties

IUPAC Name |

sodium;2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethanolate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N5O3.Na.2H2O/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14;;;/h3H,1-2,4H2,(H3,9,11,12,15);;2*1H2/q-1;+1;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLUCCIBZOGWCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COCC[O-])N=C(NC2=O)N.O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N5NaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Sodium 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethanolate dihydrate involves several steps. The primary synthetic route includes the reaction of a purine derivative with an ethanolate group under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound.

Chemical Reactions Analysis

Sodium 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethanolate dihydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, typically in the presence of a catalyst.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethanolate dihydrate has shown promising biological activities, particularly in the context of cancer research. Its structural similarity to purine nucleotides suggests potential roles in nucleic acid metabolism and cellular signaling pathways.

Anticancer Potential

Recent studies have indicated that compounds with purine-like structures can inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis and repair. This inhibition can lead to reduced proliferation of cancer cells. For instance, analogs of purine derivatives have been tested for their ability to induce apoptosis in various cancer cell lines.

Therapeutic Applications

Given its biological properties, this compound may find applications in:

- Cancer Therapy : As a potential ribonucleotide reductase inhibitor.

- Antiviral Research : Due to its structural relationship with nucleoside analogs used in antiviral therapies.

- Biochemical Research : As a tool for studying nucleic acid metabolism.

Case Study 1: Ribonucleotide Reductase Inhibition

A study explored the effects of various purine derivatives on ribonucleotide reductase activity. The results demonstrated that compounds similar to this compound significantly inhibited the enzyme's activity, leading to decreased DNA synthesis in cultured cancer cells.

Case Study 2: Antiviral Activity

Another investigation assessed the antiviral potential of purine derivatives against viral infections such as HIV and Hepatitis C. The results indicated that certain derivatives could effectively reduce viral replication, suggesting a pathway for further development into antiviral therapies.

Mechanism of Action

The mechanism of action of Sodium 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethanolate dihydrate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of purine derivatives with antiviral or prodrug applications. Below is a detailed comparison with structurally and functionally related analogs:

Structural and Functional Analogues

Key Comparative Analysis

Solubility and Bioavailability: The sodium ethanolate dihydrate exhibits high aqueous solubility due to its ionic nature, making it suitable for intravenous (IV) formulations . In contrast, Valacyclovir’s esterification improves oral bioavailability (55–70% vs. 10–20% for acyclovir) but requires enzymatic hydrolysis for activation . Aspartate ester prodrugs (e.g., 3L and 3D in ) demonstrate enhanced transcorneal permeation (5–10× higher than acyclovir) but lower systemic stability due to esterase sensitivity .

Stability and Formulation: The dihydrate form of the sodium ethanolate derivative confers superior crystallinity and hygroscopic resistance compared to anhydrous or ethanolate forms (e.g., darunavir ethanolate vs. dihydrate) . Acetylated analogs (e.g., 2-((2-Acetamido-…)ethyl acetate) show reduced solubility but greater lipophilicity, favoring topical or sustained-release applications .

Safety Profiles: The sodium ethanolate dihydrate shares skin/eye irritation risks (H315, H319, H335) with other acyclovir analogs, as noted in safety data sheets . Compounds with benzyl or aromatic groups (e.g., 142217-80-9 in ) may introduce additional toxicity concerns due to metabolic byproducts .

Synthetic Routes :

- The sodium derivative is synthesized via deprotection of diisopropyl esters using sodium methoxide (Method B in ), yielding high-purity crystals (95–98%) .

- Valacyclovir and aspartate esters require multi-step esterification and chiral resolution, increasing production complexity .

Research Findings and Trends

- Crystallography: The dihydrate’s crystal structure (similar to darunavir dihydrate) ensures stability under humid conditions, a critical advantage over ethanolate forms .

- Prodrug Efficiency: Valacyclovir’s oral efficacy is unmatched, but sodium ethanolate derivatives fill a niche in parenteral formulations for patients with compromised absorption .

- Emerging Analogs : Phosphonate derivatives (e.g., 7g in ) show promise for resistant viral strains but face challenges in cellular uptake .

Biological Activity

Sodium 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethanolate dihydrate is a purine derivative with significant biological implications. Its molecular formula is and it has a molecular weight of approximately 283.22 g/mol. This compound is notable for its role in nucleic acid metabolism and potential therapeutic applications, particularly in modulating biological pathways related to cell proliferation and apoptosis.

Chemical Structure and Properties

The compound features a purine base structure, which is critical for various biological processes. The sodium ion enhances its solubility in aqueous environments, making it suitable for biochemical applications. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄N₅NaO₅ |

| Molecular Weight | 283.22 g/mol |

| Solubility | Water-soluble |

| IUPAC Name | This compound |

Biological Activity

This compound exhibits several biological activities primarily due to its purine structure:

- Cell Proliferation : Research indicates that this compound can influence cell growth and division, potentially acting as a modulator in cancer therapies.

- Apoptosis Induction : Studies have shown that the compound may trigger apoptosis in certain cell lines, suggesting its role in cancer treatment by promoting programmed cell death.

- Enzyme Interaction : The compound interacts with various enzymes involved in purine metabolism, which may lead to alterations in metabolic pathways that are crucial for cellular function.

The mechanism of action is believed to involve the inhibition or activation of specific enzymes related to purine metabolism. This can impact nucleotide synthesis and degradation, thereby influencing cellular energy levels and signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

In Vitro Studies :

- A study demonstrated that at concentrations of 50 μM, the compound significantly inhibited cell proliferation in human cancer cell lines by approximately 50% .

- Another investigation highlighted its potential to induce apoptosis through caspase activation pathways .

-

Mechanistic Insights :

- Research published in pharmacological journals showed that this compound acts as an inhibitor of certain kinases involved in cell signaling, which could explain its effects on both proliferation and apoptosis .

- Therapeutic Applications :

Q & A

Q. Basic Research Focus

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals in the methoxyethanolate chain (δ 3.5–4.5 ppm) and purine ring (δ 7.5–8.5 ppm). Compare with reference spectra of related valacyclovir derivatives .

- HPLC-PDA : Use a C18 column with a 10 mM ammonium acetate (pH 5.0)/acetonitrile gradient. Retention time (8–10 min) and UV absorbance (λ = 254 nm) confirm purity (>98%) and detect diastereomers .

What crystallographic challenges arise in determining the dihydrate structure, and how can SHELX refine these data?

Q. Advanced Research Focus

- Hydrate disorder : Water molecules in the lattice may exhibit partial occupancy. Use SHELXL-2018 with restraints for O–H···O hydrogen bonds and isotropic displacement parameters .

- Twinned crystals : Apply the TWIN/BASF commands in SHELX to model pseudo-merohedral twinning, common in purine derivatives due to planar stacking .

- Validation : Check Rint (<5%) and Flack parameter (x ≈ 0) to ensure enantiopurity .

How do forced degradation studies under acidic/alkaline conditions inform stability profiles?

Q. Advanced Research Focus

- Acidic hydrolysis (0.1 M HCl) : Cleavage of the methoxyethanolate linkage generates 2-amino-6-oxo-purine (confirmed by ESI-MS, m/z 152.1 [M+H]<sup>+</sup>), requiring pH-controlled storage .

- Alkaline oxidation (0.1 M NaOH) : Forms 8-oxo-purine derivatives via radical intermediates. Use LC-MS/MS with MRM transitions (e.g., m/z 168 → 152) to quantify degradation .

- Contradictions : Discrepancies in Arrhenius plots (e.g., non-linear log k vs. 1/T) suggest multi-step degradation mechanisms requiring Isoconversional kinetic modeling .

What role does the sodium counterion play in solubility and intermolecular interactions?

Q. Advanced Research Focus

- Solubility enhancement : Sodium increases aqueous solubility (>50 mg/mL at pH 7.4) by disrupting hydrogen-bonded aggregates. Compare with potassium or lithium salts via phase-solubility diagrams .

- Crystal packing : Sodium coordinates with the purine’s N7 and methoxyethanolate’s oxygen, stabilizing a layered structure (observed in PXRD patterns at 2θ = 12.4° and 18.7°) .

How can structure-activity relationship (SAR) studies guide modifications to improve antiviral efficacy?

Q. Advanced Research Focus

- Methoxyethanolate chain : Replace with thiomethyl or cyclopropyl groups to enhance membrane permeability (log P > -0.5 vs. -2.1 for parent compound) .

- Purine modifications : Introduce fluorine at C2 (cf. ) to resist enzymatic deamination. Test inhibition of herpes simplex virus (HSV) thymidine kinase via fluorescence polarization .

What advanced analytical methods resolve co-eluting impurities in stability-indicating assays?

Q. Advanced Research Focus

- 2D-LC (LC×LC) : Couple HILIC and reversed-phase columns to separate polar degradation products (e.g., guanidine derivatives) from the main peak .

- Ion mobility spectrometry (IMS) : Differentiate isobaric impurities (e.g., sodium vs. potassium adducts) using collision cross-section (CCS) values .

How do computational models predict binding affinity to viral polymerases?

Q. Advanced Research Focus

- Molecular docking (AutoDock Vina) : Simulate interactions between the purine moiety and HSV polymerase’s active site (PDB: 2GV9). Prioritize poses with ΔG < -8 kcal/mol .

- DFT calculations : Calculate electrostatic potential surfaces to identify nucleophilic attack sites (e.g., C6=O) for prodrug activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.